Ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate is classified as a heterocyclic compound. Heterocycles are compounds that contain atoms of at least two different elements as members of their ring(s). In this case, the presence of nitrogen atoms in the pyridine and pyrimidine rings qualifies it as a heterocyclic aromatic compound.
The synthesis of ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate can be achieved through several methods, typically involving multi-step organic reactions. One common approach involves:
The parameters such as temperature, reaction time, and solvent choice play crucial roles in optimizing yield and purity during these synthetic steps.
The molecular structure of ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate features:
The compound's three-dimensional conformation can significantly influence its biological activity, and computational modeling techniques such as molecular dynamics simulations can provide insights into its spatial arrangement.
Ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate may undergo various chemical reactions typical for heterocyclic compounds:
These reactions are essential for further functionalization of the compound to enhance its pharmacological properties.
The mechanism of action for ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate is not extensively documented but can be hypothesized based on its structural features. Compounds with similar structures often interact with biological targets such as enzymes or receptors involved in various signaling pathways.
Potential mechanisms include:
Further experimental studies would be necessary to elucidate its specific mechanism of action.
Ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate exhibits several notable physical and chemical properties:
These properties are crucial for understanding how the compound behaves under various conditions, impacting its usability in research and applications.
Ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate has potential applications across various fields:
Hepatic stellate cells (HSCs) are pivotal drivers of liver fibrosis, transitioning from quiescent vitamin A-storing cells to collagen-producing myofibroblasts upon chronic injury. Targeting HSC activation represents a cornerstone strategy for mitigating extracellular matrix (ECM) deposition. Ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate and its structural analogs demonstrate direct anti-fibrotic effects by suppressing HSC proliferation and activation. In immortalized rat HSC-T6 cells, lead derivatives reduced collagen synthesis by >50% and inhibited hydroxyproline secretion, indicating disruption of fibrogenic pathways [2] [4]. These compounds modulate key profibrotic mediators (e.g., TGF-β, PDGF) released by activated HSCs, thereby interrupting the crosstalk between hepatocytes, Kupffer cells, and sinusoidal endothelial cells that perpetuates fibrosis [4] [6].
Collagen prolyl-4-hydroxylase (CP4H) catalyzes the hydroxylation of proline residues in collagen chains, a critical step for ECM stability. Pyrimidine-pyridine hybrids, including ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate derivatives, directly inhibit CP4H activity. In HSC-T6 cells, optimized analogs (e.g., 12m, 12q) reduced hydroxyproline content by 27–37% at 100 μM concentrations, outperforming classical CP4H inhibitors like Bipy55′DC and 24PDC [5]. This inhibition destabilizes newly synthesized collagen triple helices, preventing their secretion and integration into fibrotic scars [8]. The electron-deficient pyrimidine core likely chelates iron within CP4H’s active site, disrupting substrate binding [5].
Table 1: CP4H Inhibition and Collagen Suppression by Pyrimidine-Pyridine Derivatives
Compound | IC₅₀ (μM) in HSC-T6 | Hydroxyproline Reduction (%) | COL1A1 Expression |
---|---|---|---|
12m | 45.69 | 37.1 ± 2.8* | ↓↓↓ |
12q | 45.81 | 27.3 ± 3.1* | ↓↓↓ |
Pirfenidone | >200 | 12.4 ± 1.9 | ↓ |
Bipy55′DC | 98.4 | 18.6 ± 2.3 | ↓↓ |
*Data from [5]; *p<0.01 vs. control.*
Systematic structural modifications reveal key pharmacophoric elements governing TGF-β1 suppression:
Ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate exemplifies a "fusion-by-scaffold" approach, merging:
Table 2: Key Anti-Fibrotic Hybrid Scaffolds Derived from Pyrimidine-Pyridine Fusion
Hybrid Strategy | Representative Compound | Primary Targets |
---|---|---|
Pyrimidine-Pyridine | Ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate | CP4H, TGF-β1 |
Pyridine-Thiazole | Ethyl 4-(4-bromophenyl)-2-phenylthiazole-5-carboxylate | PDGFR-β, ROS |
Pyrimidine-Coumarin | Phenacrylanilide derivatives | PI3K/Akt, Smad |
Data compiled from [5] [8] [9].
When benchmarked against clinical-stage anti-fibrotics, pyrimidine-pyridine derivatives show distinct advantages:
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0